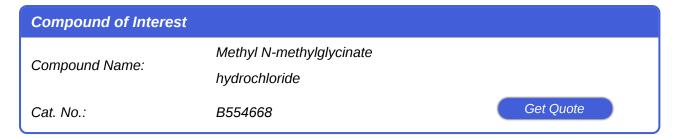


Application Notes and Protocols: Sarcosine Methyl Ester Hydrochloride in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine methyl ester hydrochloride (SMH) is a versatile building block in organic synthesis, valued for its utility in the construction of a diverse array of molecular architectures. As a derivative of the naturally occurring amino acid sarcosine, it serves as a key intermediate in the synthesis of peptidomimetics, heterocyclic compounds, and biologically active molecules such as creatine. Its hydrochloride salt form offers improved stability and handling properties. This document provides detailed application notes and experimental protocols for the use of sarcosine methyl ester hydrochloride in several key synthetic transformations.

Key Applications

Sarcosine methyl ester hydrochloride is a valuable precursor in a variety of organic reactions, including:

- Synthesis of Creatine and its Derivatives: As a direct precursor to the sarcosine backbone of creatine, SMH is instrumental in the synthesis of this vital biomolecule and its analogs.
- Peptide Synthesis and Peptidomimetics: The N-methylated amino acid structure of sarcosine is incorporated into peptide chains to enhance metabolic stability and modulate conformation.



- Asymmetric Synthesis of α -Amino Acids: SMH is a key reagent in the preparation of chiral auxiliaries, such as pseudoephedrine sarcosinamide, for the asymmetric synthesis of α -amino acids.
- 1,3-Dipolar Cycloaddition Reactions: Sarcosine derivatives, readily generated from SMH, are
 precursors to azomethine ylides, which undergo 1,3-dipolar cycloaddition reactions to form
 complex heterocyclic scaffolds.
- N-Formylation Reactions: The secondary amine functionality of SMH can be readily formylated, a key step in the synthesis of various pharmaceutical intermediates.

Data Presentation

The following tables summarize quantitative data for key reactions involving sarcosine methyl ester hydrochloride and its derivatives.

Table 1: Synthesis of Creatine Monohydrate from Sarcosinate

Starting Material	Guanyla ting Agent	Solvent	рН	Temper ature (°C)	Reactio n Time	Yield (%)	Referen ce
Sodium Sarcosin ate	Cyanami de	Water	9.0 - 10.0	50 - 100	Not Specified	60 - 90	[1]
Sodium Sarcosin ate	Cyanami de	Water	9.93	70	Not Specified	73.3	[2]
Sodium Sarcosin ate	Calcium Cyanami de	Water	9.0 - 10.0	60 - 90	Not Specified	High	[3]
Sodium Sarcosin ate	Cyanami de	Water	9.5	75	90 min	78.6	[3]

Table 2: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides Derived from Sarcosine



Dipolarophi le	Solvent	Temperatur e	Yield (%)	Diastereom eric Ratio (dr)	Reference
Maleimides	Ethanol	Room Temp	76 - 95	17:1 to >99:1	[4]
1,4- Enediones	Ethanol	Room Temp	87 - 93	>99:1	[4]
Methylene Indolinone	Ethanol	Room Temp	85	>99:1	[4]

Experimental Protocols

Protocol 1: Synthesis of Creatine Monohydrate from Sodium Sarcosinate

This protocol is adapted from patented industrial processes for the synthesis of creatine monohydrate.[1][2][3]

Materials:

- · Sarcosine methyl ester hydrochloride
- Sodium hydroxide (NaOH)
- Cyanamide
- Hydrochloric acid (HCl)
- Deionized water

Procedure:

 Preparation of Sodium Sarcosinate Solution: A solution of sodium sarcosinate is prepared by the hydrolysis of sarcosine methyl ester hydrochloride with an equimolar amount of sodium hydroxide in water. The concentration is typically adjusted to 35-45% (w/w).



- pH Adjustment: The pH of the sodium sarcosinate solution is adjusted to between 9.0 and 10.0 using hydrochloric acid.
- Reaction with Cyanamide: The solution is heated to a temperature between 70-80°C. A 50% aqueous solution of cyanamide is then added slowly over a period of 60-90 minutes. The molar ratio of cyanamide to sodium sarcosinate is typically in the range of 0.9:1 to 1.25:1.[1]
- Reaction Maintenance: Throughout the addition of cyanamide, the pH of the reaction mixture is maintained between 9.0 and 10.0 by the controlled addition of hydrochloric acid. The temperature is kept constant at 70-80°C.
- Crystallization and Isolation: After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature. The mixture is then cooled to 15°C to induce crystallization of creatine monohydrate.
- Purification: The crystalline product is collected by filtration and washed with cold deionized water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from water.
- Drying: The purified creatine monohydrate is dried under vacuum at 40°C.

Expected Yield: 70-80%

Protocol 2: Synthesis of (1S,2S)-Pseudoephedrine Sarcosinamide

This protocol is an adaptation of the well-established Myers' asymmetric alkylation procedure, focusing on the initial amide formation.

Materials:

- (1S,2S)-(+)-Pseudoephedrine
- Sarcosine methyl ester hydrochloride
- Lithium chloride (anhydrous)



- · Lithium methoxide
- Tetrahydrofuran (THF, anhydrous)
- Dichloromethane
- Potassium carbonate (anhydrous)

Procedure:

- Reaction Setup: An oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a dropping funnel is charged with anhydrous lithium chloride (2 equivalents) and (1S,2S)-(+)-pseudoephedrine (1 equivalent). Anhydrous THF is added to create a slurry.
- Base Addition: The slurry is cooled to 0°C in an ice bath. Solid lithium methoxide (0.5 equivalents) is added in one portion.
- Addition of Sarcosine Methyl Ester Hydrochloride: A solution of sarcosine methyl ester hydrochloride (1.25 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0°C over 1 hour.
- Reaction: The reaction is stirred at 0°C for an additional 7 hours.
- Work-up: The reaction is quenched by the addition of water. The THF is removed under reduced pressure. The aqueous residue is extracted with dichloromethane.
- Purification: The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield the crude (1S,2S)pseudoephedrine sarcosinamide. The product can be further purified by crystallization.

Protocol 3: 1,3-Dipolar Cycloaddition of an Azomethine Ylide Derived from Sarcosine Methyl Ester

This protocol describes a general procedure for the three-component 1,3-dipolar cycloaddition reaction.[4]



Materials:

- · Sarcosine methyl ester hydrochloride
- An isatin derivative (e.g., isatin)
- A dipolarophile (e.g., N-phenylmaleimide)
- Ethanol
- Triethylamine (or another suitable base)

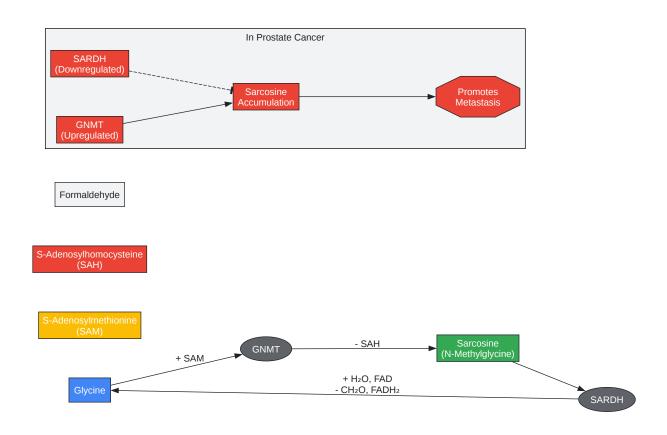
Procedure:

- Reaction Setup: To a solution of the isatin derivative (1 equivalent) and the dipolarophile (1.2 equivalents) in ethanol, add sarcosine methyl ester hydrochloride (1.5 equivalents).
- Base Addition: Add triethylamine (1.5 equivalents) to the mixture to neutralize the hydrochloride and facilitate the in situ formation of the azomethine ylide.
- Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.
- Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine product.

Expected Yield: 76-95% with high diastereoselectivity.[4]

Mandatory Visualizations Sarcosine Metabolism Pathway



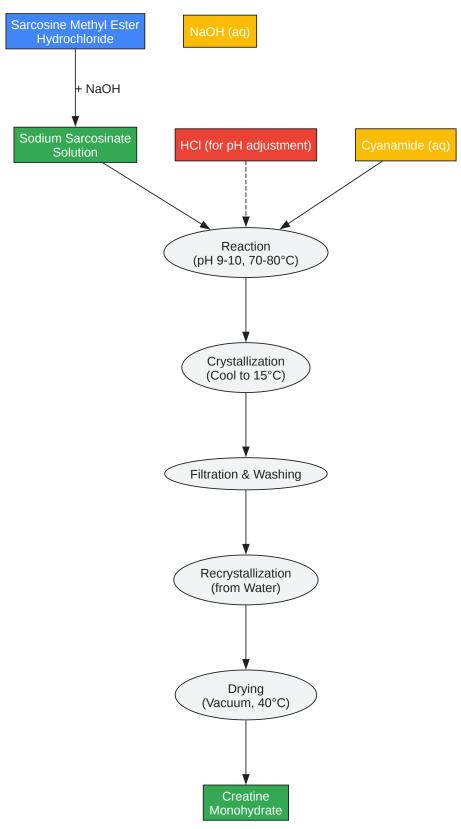


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Caption: Sarcosine metabolism and its dysregulation in prostate cancer.[5][6]



Experimental Workflow: Synthesis of Creatine Monohydrate

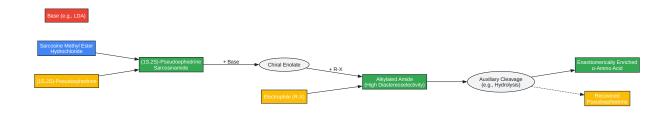




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Caption: Workflow for the synthesis of creatine monohydrate.

Logical Relationship: Asymmetric Synthesis of α -Amino Acids



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Caption: Logical flow for asymmetric α -amino acid synthesis.

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